What is Prometryn-d14 and its chemical properties?
What is Prometryn-d14 and its chemical properties?
An In-depth Examination of the Chemical Properties and Analytical Methodologies for the Deuterated Herbicide Standard
Prometryn-d14 is the deuterated analog of Prometryn, a selective triazine herbicide. Its primary application in a research and analytical setting is as an internal standard for the quantification of Prometryn in various environmental and biological matrices. The incorporation of fourteen deuterium atoms provides a distinct mass shift, enabling precise and accurate measurements using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties of Prometryn-d14, alongside detailed experimental protocols for its use in analytical testing.
Core Chemical and Physical Properties
| Property | Prometryn-d14 | Prometryn |
| CAS Number | 1202864-57-0[1] | 7287-19-6[2][3] |
| Molecular Formula | C₁₀H₅D₁₄N₅S[1] | C₁₀H₁₉N₅S[2] |
| Molecular Weight | 255.44 g/mol [4] | 241.36 g/mol [2] |
| Appearance | - | Colorless crystalline solid[2] |
| Melting Point | - | 118-120 °C[2] |
| Water Solubility | - | 48 mg/L at 20 °C[2] |
| Solubility in Organic Solvents | - | Soluble in ethanol, methanol, acetone, dichloromethane, and toluene[2] |
| Vapor Pressure | - | 0.13 mPa at 20 °C[2] |
| Partition Coefficient (log P) | - | 3.34[2] |
Synthesis of Prometryn-d14
A detailed, publicly available synthesis protocol for Prometryn-d14 is not readily found in the scientific literature. However, the general synthesis of Prometryn and common isotopic labeling techniques provide a likely synthetic route.
The synthesis of Prometryn typically starts with cyanuric chloride. This precursor undergoes sequential nucleophilic substitution reactions. First, with two equivalents of isopropylamine to introduce the two isopropylamino groups. The final step involves the substitution of the remaining chlorine atom with a methylthiol group.
For the synthesis of Prometryn-d14, a deuterated isopropylamine (isopropylamine-d7) would be utilized as a key reagent in the initial substitution steps. This would introduce the deuterium labels onto the isopropyl groups of the final molecule.
Analytical Applications and Experimental Protocols
Prometryn-d14 is an essential tool for the accurate quantification of Prometryn residues in environmental samples. Its use as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) helps to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Determination of Prometryn in Soil by LC-MS/MS
The following protocol is adapted from established environmental chemistry methods for the analysis of Prometryn in soil samples. Prometryn-d14 would be used as an internal standard in this procedure.
1. Principle:
Prometryn is extracted from a soil sample using an acetonitrile/water solution. The extract is then concentrated and analyzed by LC-MS/MS. Prometryn-d14 is added to the sample prior to extraction to serve as an internal standard for quantification.
2. Reagents and Materials:
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Prometryn analytical standard
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Prometryn-d14 internal standard
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Centrifuge tubes (50 mL)
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Syringe filters (0.45 µm)
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Autosampler vials
3. Standard Preparation:
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prometryn and Prometryn-d14 in methanol.
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Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in methanol.
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Working Standard Solutions: Prepare a series of working standard solutions containing known concentrations of Prometryn and a constant concentration of Prometryn-d14 by diluting the intermediate solutions.
4. Sample Preparation:
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Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
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Spike the sample with a known amount of the Prometryn-d14 internal standard solution.
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Add 20 mL of an 80:20 (v/v) acetonitrile/water solution.
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Shake vigorously for 1 hour.
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Centrifuge the sample to separate the soil from the extract.
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Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
5. LC-MS/MS Analysis:
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LC Column: C18 reverse-phase column
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Mobile Phase: A gradient of water and acetonitrile, both with a suitable modifier (e.g., formic acid).
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Flow Rate: 0.3 mL/min
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Injection Volume: 10 µL
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MS Detection: Electrospray ionization (ESI) in positive ion mode.
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Scan Type: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both Prometryn and Prometryn-d14.
6. Quantification:
Create a calibration curve by plotting the ratio of the peak area of Prometryn to the peak area of Prometryn-d14 against the concentration of Prometryn in the working standard solutions. Determine the concentration of Prometryn in the soil samples by using the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Prometryn in a soil sample using Prometryn-d14 as an internal standard.
Caption: Analytical workflow for Prometryn quantification.
Mode of Action of Prometryn
Prometryn is a selective herbicide that acts by inhibiting photosynthesis in susceptible plant species. Specifically, it disrupts the electron transport chain in Photosystem II (PSII). By binding to the D1 protein in the PSII complex, Prometryn blocks the flow of electrons, leading to a buildup of highly reactive oxygen species. This oxidative stress causes rapid cell damage, leading to chlorosis, necrosis, and ultimately, the death of the plant.
Conclusion
Prometryn-d14 serves as a critical analytical tool for the accurate and reliable quantification of its non-deuterated counterpart in complex matrices. While detailed physical property data for the deuterated molecule is limited, its chemical identity and utility as an internal standard are well-established. The provided experimental protocol offers a robust framework for its application in environmental monitoring and research, contributing to a better understanding of the fate and transport of this widely used herbicide.
